molecular formula C17H20OS B14610637 Benzene, ((5-phenoxypentyl)thio)- CAS No. 59950-12-8

Benzene, ((5-phenoxypentyl)thio)-

Cat. No.: B14610637
CAS No.: 59950-12-8
M. Wt: 272.4 g/mol
InChI Key: XJRKBEYACQXERP-UHFFFAOYSA-N
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Description

Benzene, ((5-phenoxypentyl)thio)- is an organosulfur compound with the molecular formula C₁₇H₂₀OS. This compound features a benzene ring substituted with a 5-phenoxypentylthio group, making it a unique member of the thiophenol derivatives. Thiophenol derivatives are known for their diverse applications in various fields, including medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, ((5-phenoxypentyl)thio)- typically involves the nucleophilic aromatic substitution reaction. One common method includes the reaction of benzene with 5-phenoxypentylthiol in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃). The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve the use of more scalable and cost-effective methods. For instance, the reaction of benzene with 5-phenoxypentylthiol can be catalyzed by transition metal catalysts such as palladium or copper, which can enhance the reaction rate and yield .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: H₂O₂, m-CPBA

    Reduction: LiAlH₄, NaBH₄

    Substitution: Halogens, nitro compounds

Major Products:

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiols

    Substitution: Halogenated or nitrated benzene derivatives

Mechanism of Action

The mechanism of action of Benzene, ((5-phenoxypentyl)thio)- involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile, participating in nucleophilic substitution reactions. It can also undergo oxidation and reduction reactions, which can modulate its biological activity. The specific molecular targets and pathways depend on the context of its application, such as its use in medicinal chemistry or material science .

Comparison with Similar Compounds

Uniqueness: Benzene, ((5-phenoxypentyl)thio)- is unique due to the presence of the 5-phenoxypentyl group, which imparts distinct chemical and physical properties.

Properties

CAS No.

59950-12-8

Molecular Formula

C17H20OS

Molecular Weight

272.4 g/mol

IUPAC Name

5-phenoxypentylsulfanylbenzene

InChI

InChI=1S/C17H20OS/c1-4-10-16(11-5-1)18-14-8-3-9-15-19-17-12-6-2-7-13-17/h1-2,4-7,10-13H,3,8-9,14-15H2

InChI Key

XJRKBEYACQXERP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCCCCCSC2=CC=CC=C2

Origin of Product

United States

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